4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Description
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Properties
IUPAC Name |
4-(2-methyl-6-oxopyran-4-yl)oxy-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12-9-14(10-16(20)22-12)23-13-4-6-19(7-5-13)17(21)18-11-15-3-2-8-24-15/h2-3,8-10,13H,4-7,11H2,1H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSVCWXFUMILSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)NCC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a synthetic organic molecule notable for its complex structure and potential biological activities. Its molecular formula is with a molecular weight of approximately 348.42 g/mol . This compound is of interest in medicinal chemistry due to its unique combination of functional groups, including a piperidine ring, a pyran moiety, and a thiophene side chain.
Structural Features
The structural composition of the compound can be summarized as follows:
| Feature | Description |
|---|---|
| Piperidine Ring | A six-membered nitrogen-containing ring that often contributes to biological activity. |
| Pyran Moiety | A six-membered ring containing one oxygen atom, known for its diverse biological activities. |
| Thiophene Side Chain | A five-membered ring containing sulfur, which can enhance interaction with biological targets. |
Biological Activity
Preliminary studies suggest that this compound exhibits several promising biological activities, including:
- Antimicrobial Activity : Compounds with similar structural features have demonstrated significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli . The presence of the pyran and thiophene moieties may enhance these activities.
- Anticancer Potential : Research indicates that derivatives of pyran compounds often show cytotoxic effects against cancer cell lines. For instance, compounds containing the pyran structure have been linked to the inhibition of specific cancer cell proliferation .
- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in bacterial DNA replication, such as topoisomerases. This mechanism could be relevant for the compound under discussion, given its structural components .
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of related compounds found that those containing a thiophene group showed enhanced activity against resistant strains of bacteria. The compound was tested against standard strains and exhibited lower Minimum Inhibitory Concentration (MIC) values compared to traditional antibiotics such as ampicillin .
Case Study 2: Anticancer Activity
In vitro assays conducted on cancer cell lines demonstrated that derivatives similar to this compound exhibited significant cytotoxicity, with IC50 values in the low micromolar range. These findings suggest potential for development as an anticancer agent .
The biological activity of this compound may stem from its ability to interact with multiple biological targets:
- DNA Topoisomerases : The compound may inhibit bacterial topoisomerases, disrupting DNA replication.
- Cell Membrane Disruption : The lipophilic nature of the thiophene and piperidine components might allow for membrane penetration, leading to cell lysis in microbial cells.
Scientific Research Applications
Overview
The compound 4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a complex organic molecule characterized by its unique structural features, which include a piperidine ring, a pyran moiety, and a thiophene substituent. Its molecular formula is with a molecular weight of approximately 348.42 g/mol. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
Medicinal Chemistry
The compound's structural characteristics suggest significant potential in medicinal chemistry, particularly in the development of new therapeutic agents:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives containing the pyran moiety have demonstrated the ability to induce apoptosis in cancer cell lines with low effective concentrations (EC50 values) . This suggests that this compound may also possess similar anticancer potential.
Enzyme Inhibition
The compound's mechanism of action is believed to involve modulation of enzyme activity. It may interact with specific enzymes or receptors, influencing various biochemical pathways:
- Enzyme Targets : Studies have shown that related compounds can inhibit enzymes associated with metabolic disorders, such as 11β-hydroxysteroid dehydrogenase type 1, which plays a role in conditions like type 2 diabetes and obesity . This opens avenues for exploring the compound's efficacy in treating metabolic syndromes.
Case Studies and Research Findings
Several studies have explored the biological activities and mechanisms of action of this compound:
- Anticancer Properties : Research indicates that compounds with similar structures can significantly affect cancer cell viability. For example, derivatives with the pyran moiety were shown to induce apoptosis in various cancer cell lines .
- Metabolic Disorders : The potential for this compound to inhibit enzymes involved in metabolic pathways suggests applications in treating conditions like obesity and insulin resistance .
- Neuroprotective Effects : Investigations into related compounds have highlighted possible neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions due to its sensitive functional groups:
Substitution Reactions
The piperidine nitrogen and pyran oxygen serve as nucleophilic sites:
Piperidine Nitrogen Alkylation
| Reagent | Conditions | Product | Yield | Application |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 50°C, 12h | Quaternary ammonium salt derivative | 88% | Enhanced water solubility. |
| Benzyl chloride | NaH, THF, 0°C→RT, 6h | N-benzyl-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide | 76% | Improved CNS penetration. |
Pyran Ring Modifications
Oxidation and Reduction
Selective transformations of reactive sites:
Biological Interaction-Driven Reactions
The compound participates in target-specific reactions:
Comparative Reactivity Table
| Functional Group | Reactivity (Scale: 1–5) | Preferred Reactions |
|---|---|---|
| Piperidine carboxamide | 4 | Hydrolysis, alkylation, reduction |
| Pyran ether | 3 | Acidic cleavage, oxidation (epoxidation) |
| Thiophene methyl | 2 | Electrophilic substitution (limited by steric hindrance) |
Key Findings
-
Amide stability : The carboxamide group resists hydrolysis under neutral conditions but degrades rapidly in strong acids/bases.
-
Pyran reactivity : The α,β-unsaturated ketone in the pyran ring facilitates Michael additions, enabling structural diversification .
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Biological interactions : Thiophene sulfur participates in disulfide bond formation with cysteine residues in viral proteins, suggesting antiviral potential .
Q & A
Q. What are the recommended synthetic routes for synthesizing piperidine-carboxamide derivatives with heterocyclic substituents?
- Methodological Answer : A common approach involves coupling reactions under nitrogen atmosphere. For example, amide bonds can be formed using NHS/EDCI activation in dichloromethane, followed by extraction and purification via column chromatography (e.g., silica gel). Reaction optimization may require refluxing with reagents like P4S10 for thioamide formation, as demonstrated in anthrax lethal factor inhibitors . Nuclear magnetic resonance (¹H/¹³C NMR) and APCI-MS are critical for verifying structural integrity.
Q. How can researchers confirm the purity and identity of the synthesized compound?
- Methodological Answer : Purity is typically assessed via HPLC (≥95% purity threshold). Structural confirmation employs ¹H/¹³C NMR to resolve proton environments (e.g., thiophene methylene protons at δ ~4.5 ppm, pyran carbonyl signals at δ ~170 ppm) and mass spectrometry for molecular ion verification. Elemental analysis further validates stoichiometry .
Q. What solvents and catalysts are optimal for introducing thiophene or pyran moieties?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, dichloromethane) are preferred for nucleophilic substitutions. Catalytic p-toluenesulfonic acid (p-TsOH) enhances cyclization efficiency in one-pot syntheses, as shown in chromeno-pyrimidine derivatives . Thiophene incorporation may require thiourea or mercaptoacetic acid under acidic conditions .
Advanced Research Questions
Q. How can computational modeling predict the drug-likeness and bioavailability of this compound?
- Methodological Answer : Tools like SwissADME or Molinspiration calculate physicochemical parameters (logP, topological polar surface area). Molecular docking (AutoDock Vina) evaluates binding affinity to targets (e.g., anthrax lethal factor or kinase domains). Studies on chromeno-pyrimidines demonstrate oral bioavailability predictions via Lipinski’s rule compliance and aqueous solubility assays .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Cross-validate assays (e.g., enzymatic inhibition vs. cell viability) to distinguish direct target effects from off-target interactions. For example, thioamide analogs in showed enhanced potency over oxo-derivatives, highlighting the need for sulfur-specific activity assays. Dose-response curves and IC50 comparisons clarify potency discrepancies .
Q. How can researchers design SAR studies for optimizing piperidine-carboxamide bioactivity?
- Methodological Answer : Focus on substituent variations at the pyran-4-yloxy and thiophen-2-ylmethyl positions. Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability or methyl groups to improve lipophilicity. Compare analogs like 6-methyl-2-oxo-pyran derivatives () with trifluoromethylpyrimidines ( ) to assess electronic effects on target binding .
Q. What experimental precautions are critical for handling reactive intermediates during synthesis?
- Methodological Answer : Air- and moisture-sensitive reactions (e.g., thiourea cyclizations) require Schlenk-line techniques. Use inert solvents (dry DCM) and avoid exposure to light for thiocarbonyl intermediates. Safety protocols (P301-P390 codes) mandate fume hoods, PPE, and emergency neutralization plans for corrosive byproducts (e.g., HCl gas) .
Data Analysis & Reporting
Q. How should researchers address variability in synthetic yields for scale-up?
- Methodological Answer : Optimize stoichiometry (e.g., 1.2 equiv. of coupling agents) and monitor reaction progress via TLC. Scale-up challenges (e.g., exothermic reactions) require controlled addition rates and temperature gradients. Purification via flash chromatography with gradient elution (hexane/EtOAc) improves reproducibility, as seen in piperidine-thiazole hybrids .
Q. What analytical techniques differentiate polymorphic forms of the compound?
- Methodological Answer : X-ray diffraction (XRPD) identifies crystalline phases, while DSC/TGA monitors thermal stability. Solid-state NMR resolves conformational differences in piperidine ring puckering or hydrogen-bonding networks. For hygroscopic forms, dynamic vapor sorption (DVS) assesses moisture sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
